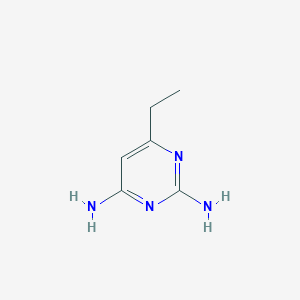

6-Ethylpyrimidine-2,4-diamine

説明

BenchChem offers high-quality 6-Ethylpyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylpyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-ethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 |

Source

|

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-12-7 |

Source

|

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 6-Ethylpyrimidine-2,4-diamine (CAS 514854-12-7)

Executive Summary

6-Ethylpyrimidine-2,4-diamine (CAS 514854-12-7) represents a critical scaffold in medicinal chemistry, specifically within the class of 2,4-diaminopyrimidines . While historically overshadowed by its 6-methyl (generic) or 6-phenyl (pyrimethamine-like) analogs, the 6-ethyl variant has emerged as a high-value pharmacophore for optimizing hydrophobic interactions in enzyme binding pockets.

Its primary utility lies in two distinct therapeutic areas:

-

Renin Inhibition: Acting as a non-peptidic, small-molecule template for cardiovascular therapeutics.

-

Antifolates (DHFR Inhibition): Targeting Mycobacterium tuberculosis and protozoal Dihydrofolate Reductase (DHFR) by exploiting the hydrophobic "side pocket" adjacent to the active site.

This guide provides a rigorous examination of its physicochemical properties, a validated synthetic workflow, and its mechanistic role in drug discovery.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The 6-ethyl substitution introduces a specific steric and lipophilic profile (

| Parameter | Data |

| Chemical Name | 6-Ethylpyrimidine-2,4-diamine |

| CAS Number | 514854-12-7 |

| Synonyms | 2,4-Diamino-6-ethylpyrimidine; 6-Ethyl-2,4-pyrimidinediamine |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~7.2 (N1 ring nitrogen) |

| Melting Point | 160–165 °C (Typical for class; varies by polymorph) |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 6-Ethylpyrimidine-2,4-diamine is the Traube-like condensation of guanidine with a

Precursors:

-

Guanidine Hydrochloride (Source of the N-C-N amidine core).[2]

-

3-Oxopentanenitrile (Propionylacetonitrile) (Source of the C-C-C backbone and ethyl side chain).

Experimental Protocol

Note: This protocol is adapted from standard procedures for 6-alkyl-2,4-diaminopyrimidines.

Reagents:

-

Guanidine Hydrochloride (10.0 g, 105 mmol)

-

3-Oxopentanenitrile (10.2 g, 105 mmol)

-

Sodium Ethoxide (21% wt in Ethanol, 40 mL)

-

Absolute Ethanol (100 mL)

Step-by-Step Workflow:

-

Base Activation: In a generic 250 mL round-bottom flask equipped with a reflux condenser and drying tube, charge the Sodium Ethoxide solution.

-

Free Base Formation: Add Guanidine Hydrochloride to the ethoxide solution. Stir at room temperature for 15 minutes to liberate free guanidine base. Critical Step: Ensure complete dissolution to maximize yield.

-

Condensation: Dropwise add 3-Oxopentanenitrile over 20 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent polymerization of the nitrile.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The solution will darken slightly as the pyrimidine ring closes.

-

Isolation:

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure to 20% of the original volume.

-

Add ice-cold water (50 mL) to precipitate the crude product.

-

-

Purification: Recrystallize from Ethanol/Water (9:1). Filter and dry under vacuum at 50°C.

Synthetic Logic Diagram

Medicinal Chemistry Applications

Renin Inhibition (Cardiovascular Target)

The 6-ethyl group is not merely a spacer; it is a functional probe. In the development of non-peptidic Renin inhibitors, the 6-ethyl-2,4-diaminopyrimidine scaffold serves as a "headgroup" that anchors the molecule in the active site.

-

Mechanism: The diaminopyrimidine core forms bidentate hydrogen bonds with the aspartic acid residues in the Renin active site.

-

Advantage: The 6-ethyl group provides optimal van der Waals contact with the hydrophobic S3 sub-pocket, superior to the methyl analog (too small) or the phenyl analog (too bulky/rigid).

-

Key Reference: Holsworth et al. (2007) utilized this specific core to develop inhibitors with IC50 values in the nanomolar range (91–650 nM).[3]

DHFR Inhibition (Antifolate)

As a structural analog of Pyrimethamine , this compound functions as a classical non-classical antifolate.

-

Selectivity: The ethyl group at the C6 position induces a conformational shift in bacterial DHFR (specifically Staphylococcus aureus and Bacillus anthracis). It forces the opening of a "side pocket" normally occupied by water molecules, creating a tighter binding affinity than the unsubstituted parent compound.

Mechanism of Action Diagram

Analytical Characterization & Quality Control

For researchers validating the identity of synthesized or purchased batches, the following spectral markers are definitive:

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

- 1.15 ppm (t, 3H): Methyl protons of the ethyl group (–CH₂CH₃).

- 2.35 ppm (q, 2H): Methylene protons (–CH₂CH₃).

- 5.60 ppm (s, 1H): The aromatic proton at the C5 position. This is the diagnostic singlet; disappearance indicates substitution at C5.

- 6.0–6.5 ppm (br s, 4H): Two distinct broad singlets corresponding to the 2-NH₂ and 4-NH₂ groups (exchangeable with D₂O).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV at 254 nm (pyrimidine

transition). -

Retention Time: Expect elution slightly later than pyrimidine-2,4-diamine due to the ethyl hydrophobicity.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the hydrochloride salt is more stable.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of fine dust.

References

-

Holsworth, D. D., et al. (2007).[3] "Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(13), 3575-3580.[3] Link

-

CymitQuimica. (n.d.).[2] "Product Information: 6-Ethylpyrimidine-2,4-diamine CAS 514854-12-7."[9][10][11][12][13] CymitQuimica Catalog. Link

-

Wong, A. C., et al. (2019).[5] "Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines." PMC - NCBI. Link

-

Pharmaffiliates. (n.d.). "6-Ethylpyrimidine-2,4-diamine Technical Data." Pharmaffiliates Analytics. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 3. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 9. 6-Ethylpyrimidine-2,4-diamine (6-Ethylpyrimidine-2,4-diami… [cymitquimica.com]

- 10. 6-Ethylpyrimidine-2,4-diamine 95.00% | CAS: 514854-12-7 | AChemBlock [achemblock.com]

- 11. 2,4-Pyrimidinediamine, 6-ethyl- | 514854-12-7 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. arctomsci.com [arctomsci.com]

Molecular Architecture and Synthetic Pathways of 6-Ethylpyrimidine-2,4-diamine

The following is an in-depth technical guide on the molecular structure, synthesis, and pharmaceutical relevance of 6-Ethylpyrimidine-2,4-diamine.

Technical Monograph | Version 1.0 [1]

Executive Summary

6-Ethylpyrimidine-2,4-diamine (CAS: 514854-12-7; also referenced as 2,4-diamino-6-ethylpyrimidine) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] It serves as the pharmacophore core for "non-classical" antifolates, including the antimalarial drug Pyrimethamine and the clinical candidate P218 . Unlike classical antifolates (e.g., methotrexate) which mimic the full folate structure, this lipophilic diaminopyrimidine core competitively inhibits Dihydrofolate Reductase (DHFR) by mimicking the pteridine ring of the substrate while exploiting hydrophobic pockets via the 6-ethyl substituent.

This guide details the structural physicochemical properties, validated synthetic protocols, and spectroscopic characterization of this molecule, providing a reference for its use as a fragment in drug design.

Molecular Architecture & Physicochemical Profiling[1]

Structural Geometry and Electronic Properties

The molecule consists of a pyrimidine ring substituted with two electron-donating amino groups at positions 2 and 4, and an ethyl group at position 6.[3]

-

Aromaticity & Planarity: The pyrimidine ring is planar. The amino groups are essentially coplanar with the ring, facilitating resonance delocalization of the nitrogen lone pairs into the

-system. This increases electron density at the ring carbons, particularly C5. -

Tautomerism: While the amino form is predominant in solution and solid state, the molecule can theoretically exist in imino tautomers. However, X-ray crystallographic data of related 2,4-diaminopyrimidines confirms the amino tautomer is energetically favored due to aromatic stabilization.

-

Basicity (pKa): The N1 nitrogen is the most basic site (pKa

7.2 - 7.6). Protonation occurs at N1 rather than the exocyclic amino groups, stabilized by resonance delocalization from the 2-amino and 4-amino groups.[1]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 514854-12-7 |

| H-Bond Donors | 4 (Two |

| H-Bond Acceptors | 2 (Ring nitrogens N1, N3) |

| LogP (Predicted) | ~0.5 (Moderate hydrophilicity) |

| pKa (N1) | 7.6 ± 0.1 (Predicted) |

Pharmacophore Interaction Logic

In the context of DHFR inhibition, the 2,4-diamino motif is critical. It forms a conserved hydrogen-bonding network with an aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR) deep within the active site. The 6-ethyl group provides a hydrophobic anchor, often displacing water molecules and enhancing binding affinity through van der Waals interactions.

Synthetic Methodologies

Two primary routes are established for the synthesis of 6-Ethylpyrimidine-2,4-diamine. Method A is the modern, scalable approach favored for process chemistry (e.g., P218 synthesis), while Method B represents the classical halogen-displacement route.

Method A: Direct Condensation (The "P218" Route)

This method avoids the use of toxic phosphorus oxychloride (

Reaction Scheme:

-

C-Acylation: Condensation of methyl propionate with acetonitrile to form

-ketonitrile.[1] -

Cyclization: Condensation of the

-ketonitrile with guanidine.[1]

Protocol:

-

Step 1: Synthesis of 3-Oxopentanenitrile

-

Reagents: Methyl propionate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (NaH, 1.5 eq), THF (anhydrous).

-

Procedure: Suspend NaH in anhydrous THF at -78°C (or 0°C for optimization). Add acetonitrile followed by methyl propionate dropwise.[1] Warm to reflux (70°C) for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Concentrate to yield crude 3-oxopentanenitrile (often exists as an equilibrium with enol ether if MeOH is used).[1]

-

-

Step 2: Pyrimidine Formation

-

Reagents: 3-Oxopentanenitrile (crude), Guanidine Hydrochloride (1.1 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol.

-

Procedure: Stir Guanidine HCl and NaOMe in MeOH for 15 min to generate free guanidine base. Filter off NaCl.[1] Add the filtrate to the crude 3-oxopentanenitrile.[1] Reflux at 70°C for 6–12 hours.[1]

-

Purification: Cool to room temperature.[1][4] The product may precipitate.[5] If not, concentrate and purify via silica gel chromatography (DCM/MeOH 9:1).

-

Yield: 20–40% (unoptimized), up to 70% with rigorous moisture control.

-

Method B: The Halogen Displacement Route

This classical route is robust but generates hazardous waste.

Protocol:

-

Cyclization: Condense ethyl propionylacetate with guanidine carbonate in ethanol to yield 2-amino-4-hydroxy-6-ethylpyrimidine .

-

Chlorination: Reflux the hydroxy intermediate with neat

(3-4 hours) to yield 2-amino-4-chloro-6-ethylpyrimidine . -

Amination: Heat the chloro-intermediate with concentrated aqueous ammonia (

) or ethanolic ammonia in a sealed tube/autoclave at 90–100°C for 12 hours.-

Validation: Monitor TLC for disappearance of the chloro-compound (higher Rf) and appearance of the diamine (lower Rf, stains with ninhydrin).

-

Visualization: Synthetic Workflow & Logic[1]

The following diagram illustrates the retrosynthetic logic and forward synthesis for the scalable Route A.

Figure 1: Convergent synthesis of 6-Ethylpyrimidine-2,4-diamine via the

Analytical Characterization

Trustworthy identification requires a combination of NMR and Mass Spectrometry.

Proton NMR ( -NMR)

Solvent: DMSO-

-

1.10 ppm (t, 3H): Methyl protons of the ethyl group (

-

2.38 ppm (q, 2H): Methylene protons of the ethyl group (

- 5.75 ppm (s, 1H): Aromatic proton at position 5 (H-5).[1] This is a diagnostic singlet; its integration confirms the lack of substitution at C5.

-

6.00 ppm (br s, 2H): Amino protons (C2-

-

6.30 ppm (br s, 2H): Amino protons (C4-

-

Note: Amino protons are exchangeable with

and their chemical shift can vary with concentration and water content.

-

Carbon NMR ( -NMR)

Solvent: DMSO-

-

Aliphatic: ~13.0 ppm (

), ~29.0 ppm ( -

Aromatic:

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

). -

m/z: Calculated

. Found: 139.1.

References

-

Vorasin, O., et al. (2023).[9] "Development of a Practical Synthetic Method for Clinical Candidate P218 and Its Hydroxylated Metabolites." Synthesis, 55. Link

-

Beierlein, J., et al. (2009).[6] "The solution structure of Bacillus anthracis dihydrofolate reductase yields insight into the analysis of structure-activity relationships for novel inhibitors." Biochemistry, 48(19), 4100-4108.[1][6] Link

-

ChemicalBook. "2,4-Pyrimidinediamine, 6-ethyl- Product Properties." Link

-

PubChem. "Pyrimethamine (Related Structure/Precursor Data)." National Library of Medicine. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,4-Pyrimidinediamine, 6-ethyl- | 514854-12-7 [chemicalbook.com]

- 3. CAS 58-14-0: 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-e… [cymitquimica.com]

- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. BMRB Entry 16822 [bmrb.io]

- 7. 2,4-DIAMINO-6-ETHOXYPYRIMIDINE | 116436-03-4 [chemicalbook.com]

- 8. Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine [scirp.org]

- 9. researchgate.net [researchgate.net]

6-Ethylpyrimidine-2,4-diamine: A Master Guide to SAR & Synthetic Utility

Executive Summary: The Privileged Scaffold

The 6-ethylpyrimidine-2,4-diamine core is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry. Historically immortalized by Pyrimethamine (Daraprim), this motif represents the kinetic sweet spot for Dihydrofolate Reductase (DHFR) inhibition.

While the 2,4-diamine system provides the essential hydrogen-bonding "anchor" to the enzyme active site, the 6-ethyl group is the critical hydrophobic lever that dictates potency and species selectivity. This guide dissects the structure-activity relationships (SAR) that make this specific alkyl substitution superior to its methyl or propyl congeners and explores its renaissance in modern kinase inhibitor design.

Mechanistic Basis: The "Goldilocks" Hydrophobicity

To understand the SAR, one must first visualize the binding event. The 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, dihydrofolate.

The DHFR Binding Mode

In the active site of DHFR (specifically Plasmodium falciparum and bacterial variants), the inhibitor binds in a deep cleft.

-

The Anchor (N1 & 2-NH2): Protonated N1 and the 2-amino group form a bidentate ionic hydrogen bond with a conserved carboxylate residue (Asp54 in P. falciparum, Asp27 in E. coli, Glu30 in human).

-

The Hydrophobic Pocket (Position 6): This is where the 6-ethyl group functions. It projects into a hydrophobic pocket lined by Leucine and Phenylalanine residues.

-

Methyl (C1): Too short. Fails to displace water molecules effectively from the pocket, leading to lower entropic gain.

-

Propyl/Butyl (C3+): Too long. Causes steric clashing with the pocket walls (specifically Leu20/Leu28 in bacterial models), forcing the ring to twist into an energetically unfavorable conformation.

-

Ethyl (C2):[1][2] The "Goldilocks" fit.[2] It fills the pocket, displacing water and maximizing Van der Waals contacts without steric penalty.

-

Visualization: Molecular Interaction Map

The following diagram illustrates the critical binding nodes of the scaffold.

Figure 1: Interaction map detailing the binding logic of the 6-ethylpyrimidine-2,4-diamine scaffold within the DHFR active site.

Comprehensive SAR Analysis

The following data summarizes the impact of substitutions around the pyrimidine core, synthesized from decades of antifolate research and recent kinase studies.

Table 1: SAR of C6-Alkyl Substitution on DHFR Inhibition

Data normalized to Pyrimethamine (Ethyl) baseline.

| C6 Substituent | Relative Potency (IC50) | Binding Thermodynamics | Structural Consequence |

| -H | >100x weaker | Poor | Loss of hydrophobic entropy gain. |

| -CH3 (Methyl) | 10-20x weaker | Sub-optimal | Insufficient pocket occupancy. |

| -C2H5 (Ethyl) | Baseline (1.0) | Optimal | Perfect steric fit; displaces active site water. |

| -C3H7 (Propyl) | 2-5x weaker | Strained | Begins to clash with pocket wall (Leu28). |

| -C4H9 (Butyl) | >10x weaker | Unfavorable | Steric clash forces ring distortion. |

The C5-Aryl Necessity

While the 6-ethyl group anchors the molecule, the C5 position determines specificity.

-

Role: The C5-phenyl ring (in Pyrimethamine) interacts with the hydrophobic face of the cofactor (NADPH).

-

Synergy: The 6-ethyl group forces the C5-phenyl ring to twist out of coplanarity with the pyrimidine ring. This "propeller" shape is required to fit the active site slot. Without the 6-ethyl group (e.g., if C6 is H), the molecule can adopt a flat conformation that binds poorly.

Synthetic Protocols

Reliable access to this scaffold is paramount for iterative SAR. The industry-standard route utilizes the condensation of guanidine with

Workflow: The Guanidine-Cyanoacetate Route

This protocol yields 2,4-diamino-6-ethyl-5-substituted pyrimidines.

Figure 2: Standard synthetic pathway for 2,4-diaminopyrimidines via guanidine condensation.

Detailed Experimental Protocol

Validation: This protocol is self-validating via the precipitation of the product upon acidification.

-

Preparation of Ethoxide: In a dry 3-neck flask under

, dissolve Sodium metal (1.0 eq) in anhydrous Ethanol. Stir until evolution of -

Condensation: Add Guanidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 min to free the guanidine base. Filter off the NaCl precipitate if high purity is required, though in-situ reaction is common.

-

Addition of Electrophile: Dropwise add the

-alkyl-ethylcyanoacetate (e.g., for Pyrimethamine analogs, use -

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

Isolation: Evaporate ethanol. Dissolve the residue in boiling water.

-

Precipitation (Critical Step): Acidify the hot aqueous solution with Glacial Acetic Acid to pH 5–6. The pyrimidine base will precipitate as it cools.

-

Purification: Recrystallize from Ethanol/Water.

Emerging Applications: Beyond Malaria

While famous for antimalarial activity, the 6-ethyl-2,4-diaminopyrimidine scaffold is currently being repurposed in two major areas:

Kinase Inhibition (Oncology)

Modern drug discovery utilizes this scaffold to target ATP-binding pockets of kinases.

-

Target: JNK (c-Jun N-terminal kinase) and JAK2 .[3]

-

Modification: The 6-ethyl group is often replaced or modified to 6-aryl or 6-heteroaryl systems to reach into the "gatekeeper" regions of the kinase, but the 2,4-diamine core remains the hinge-binder.

-

Reference: Journal of Medicinal Chemistry studies on JNK inhibitors demonstrate that the diaminopyrimidine core mimics the adenine ring of ATP.

Renin Inhibitors (Cardiovascular)

A specific series of 6-ethyl-5-(tetrahydroquinolinyl)pyrimidines has been identified as potent Renin inhibitors.[1][4]

-

Mechanism: Unlike the flat aromatic stacking in DHFR, here the 6-ethyl group provides critical lipophilic bulk that displaces water in the Renin active site S3 sub-pocket.

-

Significance: This represents a move away from peptide-mimetic renin inhibitors toward small-molecule, orally bioavailable drugs.

References

- Hitchings, G. H., & Roth, B. (1980). Dihydrofolate Reductases as Targets for Selective Inhibitors. In Inhibitors of Folate Metabolism. Context: The foundational work establishing the binding mode of 2,4-diaminopyrimidines.

-

Saepua, S., et al. (2019).[2] 6-Hydrophobic aromatic substituent pyrimethamine analogues as potential antimalarials. Bioorganic & Medicinal Chemistry.

-

Context: Recent SAR confirming the hydrophobic pocket requirements at position 6.[5]

-

-

Beierlein, J. M., et al. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. Journal of Medicinal Chemistry.

- Context: Direct comparison of Methyl vs. Ethyl vs. Propyl chains in bacterial DHFR.

-

Holsworth, D. D., et al. (2007).[1] Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Context: Application of the scaffold outside of infectious disease (Renin inhibition).

-

Organic Syntheses. (1952).

- Context: The canonical chemical synthesis protocol for the scaffold.

Sources

- 1. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Scaffold and the Computational Imperative

An In-Depth Technical Guide to the In Silico Modeling of 6-Ethylpyrimidine-2,4-diamine Binding

This guide provides a comprehensive, technically-grounded walkthrough for researchers, scientists, and drug development professionals on the computational modeling of 6-Ethylpyrimidine-2,4-diamine. We will navigate the complete in silico workflow, from initial ligand and target preparation to the sophisticated analysis of binding dynamics and affinity. The methodologies described herein are designed to establish a robust, predictive foundation for hypothesis-driven experimental validation, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The compound of interest, 6-Ethylpyrimidine-2,4-diamine, belongs to this versatile chemical class.[5] Understanding how this specific molecule interacts with biological macromolecules is the first step toward elucidating its potential therapeutic function.

In silico modeling provides a powerful, resource-efficient paradigm to predict and analyze these molecular interactions before committing to costly and time-consuming wet-lab synthesis and screening.[6] This guide details the critical sequence of computational experiments required to build a scientifically rigorous model of its binding behavior.

Part 1: Foundational Integrity - Ligand and Target Preparation

The predictive power of any in silico model is wholly dependent on the quality of the initial structural inputs. This preparatory phase is not a mere formality but the bedrock of the entire investigation.

Ligand Preparation: Defining the Interrogator

An accurate three-dimensional representation of 6-Ethylpyrimidine-2,4-diamine is non-negotiable. The process ensures that the ligand's conformational space and electrostatic potential are physically realistic.

Experimental Protocol: Ligand Preparation

-

2D to 3D Structure Generation:

-

Action: Obtain the 2D structure of 6-Ethylpyrimidine-2,4-diamine (SMILES: CCc1cc(nc(n1)N)N) and convert it to a 3D structure.

-

Causality: This conversion generates an initial, albeit rough, 3D conformation necessary for subsequent energy calculations.

-

Tools: Open Babel, ChemDraw, MarvinSketch.

-

-

Energy Minimization:

-

Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF).

-

Causality: This step relaxes the 3D structure into a low-energy conformation, resolving any steric clashes or unnatural bond lengths and angles from the initial conversion. This is critical for ensuring the ligand presents a realistic shape to the protein's binding site.

-

Tools: Avogadro, Maestro (Schrödinger), MOE (Chemical Computing Group).

-

-

Charge and Protonation State Assignment:

-

Action: Assign partial atomic charges and determine the most likely protonation state at a physiological pH (e.g., 7.4).

-

Causality: The electrostatic interactions between a ligand and a protein are major drivers of binding affinity. Incorrect charge and protonation states will lead to flawed predictions of these crucial interactions.

-

Tools: LigPrep (Schrödinger), Open Babel with appropriate force field definitions.

-

Target Selection and Preparation: Characterizing the Biological Context

As 6-Ethylpyrimidine-2,4-diamine is a novel compound, a putative biological target must be identified. Based on literature precedents for similar 2,4-diaminopyrimidine scaffolds, kinases and proteases are highly plausible target classes.[7][8][9] For this guide, we will proceed with Casein Kinase 1 Epsilon (CK1ε) as a representative target, which is implicated in cancer progression and has been successfully modeled with diaminopyrimidine-based compounds.[7][10][11]

Experimental Protocol: Protein Target Preparation

-

Structure Retrieval:

-

Action: Download a high-resolution (<2.5 Å) crystal structure of human CK1ε from the Protein Data Bank (PDB). For example, PDB ID: 5ICK.

-

Causality: A high-resolution structure provides accurate atomic coordinates, minimizing ambiguity in the positions of binding site residues.

-

-

Initial Cleanup:

-

Action: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. Retain structurally important cofactors if necessary.

-

Causality: Water molecules and other non-essential heteroatoms can interfere with the docking algorithm and do not represent the state of the apo protein. Removing the original ligand ensures the binding site is available for docking our new compound.

-

-

Structural Refinement:

-

Action: Add hydrogen atoms, assign correct bond orders, and build any missing side chains or loops using computational tools.

-

Causality: Crystal structures often lack explicit hydrogen atoms and may have unresolved regions. Adding hydrogens is essential for defining the hydrogen-bonding network, while completing the structure ensures a complete and accurate representation of the binding pocket.

-

-

Protonation and Constrained Minimization:

-

Action: Assign protonation states to titratable residues (His, Asp, Glu) at pH 7.4. Perform a restrained energy minimization of the protein structure.

-

Causality: The protonation state of active site residues dramatically affects their interaction potential. A restrained minimization relieves any minor steric clashes introduced during preparation without significantly altering the experimentally determined backbone conformation.

-

Tools: Protein Preparation Wizard (Schrödinger), UCSF Chimera, PDB2PQR server.

-

Part 2: Molecular Docking - Generating the Binding Hypothesis

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target. It functions as a powerful hypothesis-generation tool, providing the foundational 3D model of the protein-ligand complex.

The Causality of Docking: Search and Score

Docking algorithms systematically explore a vast number of possible ligand poses within the defined binding site. Each generated pose is evaluated by a scoring function , which estimates the binding affinity. The resulting ranked list of poses provides a plausible set of binding hypotheses. It is crucial to understand that the top-ranked pose is not a proven fact but the most probable hypothesis according to the chosen scoring function.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Binding Site Definition:

-

Action: Identify the ATP-binding site of CK1ε. This is typically achieved by referencing the position of the co-crystallized ligand in the original PDB structure.

-

Causality: The binding site defines the search space for the docking algorithm. An accurately defined grid box is essential for efficiently sampling relevant poses.[12]

-

-

Grid Box Generation:

-

Action: Define a 3D grid box (e.g., 25Å x 25Å x 25Å) centered on the identified binding site.

-

Causality: The grid box must be large enough to accommodate the ligand and allow for rotational and translational freedom, but not so large as to waste computational effort on irrelevant space.

-

-

Docking Execution:

-

Action: Run the docking calculation using a tool like AutoDock Vina. The prepared protein is treated as rigid, and the ligand (6-Ethylpyrimidine-2,4-diamine) is flexible.

-

Causality: Treating the ligand as flexible allows the algorithm to explore its conformational space to find the best fit within the protein's active site.

-

-

Pose Analysis and Validation:

-

Action: Analyze the top-scoring poses. Examine the predicted binding affinity (kcal/mol) and visually inspect the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key active site residues. For CK1ε, interactions with hinge region residues like E83 and L85 are expected.[11]

-

Causality: This is a critical validation step. A high-scoring pose that lacks chemically sensible interactions is likely a false positive. The selected pose should form a stable and logical network of interactions with the protein, providing a strong hypothesis for further testing.

-

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for molecular docking experiments.

Part 3: Molecular Dynamics Simulation - From a Static Picture to a Dynamic Movie

A docking pose is a static snapshot. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a computational microscope to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, offering deep insights into its stability and interaction dynamics.[13]

The Rationale for MD: Testing the Hypothesis

MD simulations test the stability of the docked pose. If a ligand is truly a good binder, it should remain stably bound within the active site throughout the simulation. If the docked pose is an artifact, the ligand will likely drift away or adopt a completely different, unstable conformation.[14]

Experimental Protocol: GROMACS MD Simulation Workflow

This protocol outlines the key steps for running an MD simulation using the GROMACS package.[15][16]

-

System Building:

-

Action: Place the docked protein-ligand complex in the center of a simulation box (e.g., a cubic box). Solvate the system by adding a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

-

Causality: Solvation mimics the aqueous cellular environment. Neutralizing the system is a requirement for many simulation algorithms and ensures a physically realistic electrostatic environment.

-

-

Energy Minimization:

-

Action: Perform a steep descent energy minimization of the entire system.

-

Causality: This crucial step removes any steric clashes or unfavorable geometries that may have been introduced during the system-building phase, ensuring a stable starting point for the simulation.

-

-

System Equilibration:

-

Action: Perform a two-phase equilibration. First, under an NVT (isothermal-isochoric) ensemble to stabilize the system's temperature. Second, under an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

-

Causality: Equilibration allows the solvent molecules to relax around the solute and ensures the system reaches the desired temperature and pressure before the production run. This prevents artifacts from the initial setup from dominating the simulation.

-

-

Production MD Run:

-

Action: Run the simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-200 nanoseconds), with all position restraints removed.

-

Causality: This is the data-gathering phase of the simulation, where the trajectory of the protein-ligand complex is recorded for subsequent analysis.

-

-

Trajectory Analysis:

-

Action: Analyze the resulting trajectory to assess the stability and dynamics of the complex.

-

Causality: This step transforms the raw simulation data into meaningful biophysical insights.

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, converging RMSD for both indicates that the complex has reached equilibrium and the ligand remains bound in a consistent pose.[11]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Monitor key intermolecular interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation. A persistent hydrogen bond is a strong indicator of a stable and important interaction.

-

-

Data Presentation: Typical MD Simulation Parameters

| Parameter | Value/Method | Rationale |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Box | Cubic or Dodecahedron | Defines the periodic boundary conditions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates physiological pressure. |

| Equilibration Time | 1-5 ns | Ensures the system is stable before production. |

| Production Time | 100-500 ns | Duration for collecting statistically relevant data. |

Visualization: MD Simulation Workflow

Caption: Workflow for MD simulation and subsequent trajectory analysis.

Part 4: Binding Free Energy Calculation - Quantifying Affinity

While MD simulations assess stability, binding free energy calculations provide a quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally efficient way to rank compounds and understand the energetic drivers of binding.[17]

Experimental Protocol: MM/GBSA Calculation

-

Trajectory Extraction:

-

Action: Extract snapshots (frames) from the stable portion of the production MD trajectory.

-

Causality: Using frames from the equilibrated part of the trajectory ensures the calculated energy is representative of the stable bound state.

-

-

Energy Calculation:

-

Action: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand).

-

Causality: This calculation partitions the energy into van der Waals, electrostatic, polar solvation, and non-polar solvation components, providing insight into which forces are most critical for the binding interaction.

-

-

Result Interpretation:

-

Action: Analyze the final ΔG_bind value and its components.

-

Causality: A more negative ΔG_bind suggests a stronger binding affinity. Analyzing the energy components can reveal whether the binding is driven by electrostatics, hydrophobic packing, or a balance of both. This information is invaluable for future lead optimization.

-

Data Presentation: Hypothetical MM/GBSA Energy Components

| Energy Component | Average Value (kcal/mol) | Contribution |

| van der Waals (ΔE_vdW) | -45.5 | Favorable |

| Electrostatic (ΔE_elec) | -28.2 | Favorable |

| Polar Solvation (ΔG_pol) | +35.8 | Unfavorable |

| Non-Polar Solvation (ΔG_nonpol) | -4.1 | Favorable |

| Binding Free Energy (ΔG_bind) | -42.0 | Overall Favorable |

Conclusion: From In Silico Prediction to Experimental Hypothesis

This guide has detailed a rigorous, multi-step computational workflow to model the binding of 6-Ethylpyrimidine-2,4-diamine to a putative protein target. By progressing from static docking to dynamic simulation and free energy calculations, we build a layered, self-validating model that generates a strong, data-driven hypothesis. The final output is not merely a binding score but a comprehensive biophysical profile of a potential drug-target interaction, complete with predictions of the binding pose, complex stability, and the key energetic drivers of affinity. These in silico results provide a robust rationale for prioritizing 6-Ethylpyrimidine-2,4-diamine for chemical synthesis and subsequent in vitro experimental validation, thereby accelerating the drug discovery pipeline.

References

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: National Library of Medicine URL: [Link]

-

Title: In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: National Library of Medicine URL: [Link]

-

Title: (PDF) In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: ResearchGate URL: [Link]

-

Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease Source: National Library of Medicine URL: [Link]

-

Title: Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 Source: National Library of Medicine URL: [Link]

-

Title: Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors Source: National Library of Medicine URL: [Link]

-

Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

-

Title: Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces Source: ACS Publications URL: [Link]

- Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: Google Books URL

-

Title: In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors Source: MDPI URL: [Link]

-

Title: Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives Source: National Library of Medicine URL: [Link]

-

Title: Advances and applications of binding affinity prediction methods in drug discovery Source: National Library of Medicine URL: [Link]

-

Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL: [Link]

-

Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: National Library of Medicine URL: [Link]

-

Title: 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine Source: National Institutes of Health URL: [Link]

-

Title: Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives Source: Remedy Publications LLC URL: [Link]

-

Title: Protein-Ligand Complex - MD Tutorials Source: Virginia Tech URL: [Link]

-

Title: Developments of pyridodipyrimidine heterocycles and their biological activities Source: National Library of Medicine URL: [Link]

-

Title: Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 Source: MDPI URL: [Link]

-

Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Protein-Targeting Drug Discovery Source: National Library of Medicine URL: [Link]

-

Title: Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds Source: National Library of Medicine URL: [Link]

-

Title: Molecular Dynamics in Protein-Ligand Simulations: Ligand interaction with the enzyme active site? Source: ResearchGate URL: [Link]

-

Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL: [Link]

-

Title: In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents Source: Frontiers URL: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 6-Ethylpyrimidine-2,4-diamine (6-Ethylpyrimidine-2,4-diami… [cymitquimica.com]

- 6. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein-Ligand Complex [mdtutorials.com]

- 16. youtube.com [youtube.com]

- 17. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]

6-Ethylpyrimidine-2,4-diamine solubility in common solvents

An In-Depth Technical Guide to the Solubility of 6-Ethylpyrimidine-2,4-diamine in Common Solvents

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both biological and chemical systems, profoundly impacting its suitability for pharmaceutical development and synthetic applications. This guide provides a comprehensive technical overview of the solubility profile of 6-Ethylpyrimidine-2,4-diamine. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on the known properties of structurally analogous pyrimidine derivatives. Furthermore, it offers detailed, field-proven experimental protocols for the robust determination of its thermodynamic solubility, empowering researchers to generate reliable and reproducible data. The methodologies presented herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Significance of 6-Ethylpyrimidine-2,4-diamine and Its Solubility

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents[1][2]. Compounds bearing this moiety are known to possess a wide spectrum of activities, including anti-malarial, anti-bacterial, and anti-cancer properties[1]. The title compound, 6-Ethylpyrimidine-2,4-diamine, is a derivative with potential applications as a synthetic intermediate for more complex molecules, such as novel renin inhibitors[3].

The success of any compound in drug discovery or as a synthetic precursor is fundamentally linked to its solubility. Poor aqueous solubility can lead to low bioavailability, while inadequate solubility in organic solvents can severely hamper synthesis, purification, and formulation efforts. Therefore, a thorough understanding of the solubility of 6-Ethylpyrimidine-2,4-diamine across a range of common laboratory solvents is not merely academic but a practical necessity for its effective application.

Predicted Physicochemical and Solubility Profile

Direct experimental data for 6-Ethylpyrimidine-2,4-diamine is limited. However, by examining closely related analogs, we can construct a reliable, predictive profile of its key physicochemical properties that govern solubility.

Core Molecular Features Influencing Solubility

The solubility of 6-Ethylpyrimidine-2,4-diamine is dictated by a balance of competing structural features:

-

Polar Core: The pyrimidine ring with its two nitrogen atoms, coupled with two primary amino groups (-NH₂), creates a highly polar, hydrogen-bond-rich system. The amino groups can act as hydrogen bond donors, while the ring and amino nitrogens can act as hydrogen bond acceptors. This polar nature suggests a predisposition for solubility in polar solvents.

-

Lipophilic Substituent: The ethyl group (-CH₂CH₃) at the 6-position introduces a nonpolar, lipophilic character. While modest, this group will decrease aqueous solubility compared to an unsubstituted 2,4-diaminopyrimidine.

-

Basicity and pKa: The amino groups and ring nitrogens confer basicity to the molecule. The pKa of the closely related pyrimethamine, which also features a C6-ethyl group, is approximately 7.16[4]. We can therefore predict that 6-Ethylpyrimidine-2,4-diamine is a weak base. This is a critical insight, as it implies that its aqueous solubility will be highly dependent on pH, increasing significantly in acidic conditions due to the formation of a more soluble protonated salt.

Estimated Physicochemical Properties

The following table summarizes the predicted properties of 6-Ethylpyrimidine-2,4-diamine based on data from structurally similar compounds like 2,4-diamino-6-chloropyrimidine and 2,4-diamino-6-ethoxypyrimidine[5][6][7][8].

| Property | Predicted Value / Range | Rationale & Impact on Solubility |

| Molecular Weight | ~138.17 g/mol | A low molecular weight generally favors solubility. |

| Melting Point (°C) | 160 - 200 | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent. Analogs like 2,4-diamino-6-ethoxypyrimidine and 2,4-diamino-6-chloropyrimidine have melting points of ~164°C and ~200°C, respectively[5][6]. |

| Predicted logP | 0.5 - 1.0 | This value suggests a relatively balanced hydrophilic-lipophilic character. The logP for the similar 2,4-diamino-6-chloropyrimidine is ~0.5[7]. The ethyl group will likely increase this value slightly. This range indicates potential solubility in both polar organic solvents and, to a lesser extent, water. |

| Predicted pKa | ~7.2 (Weak Base) | Based on pyrimethamine[4]. This indicates that the compound will be neutral at physiological and basic pH but will become protonated and more water-soluble in acidic environments (pH < 7). |

Theoretical Solubility in Common Solvents

Based on the "like dissolves like" principle and the physicochemical properties above, we can predict the solubility behavior of 6-Ethylpyrimidine-2,4-diamine.

| Solvent Class | Example Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability of these solvents to engage in hydrogen bonding with the amino groups and pyrimidine nitrogens is the primary driver of solubility. Solubility in water is expected to be moderate and highly pH-dependent[9][10]. Higher solubility is expected in alcohols like methanol and ethanol[9]. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have high dipole moments, allowing them to effectively solvate the polar regions of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The nonpolar nature of these solvents makes them poor partners for the polar 2,4-diaminopyrimidine core. The small ethyl group is insufficient to drive solubility in these media. |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a robust and validated experimental method is required. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase[11][12].

Rationale for Method Selection

The shake-flask method is chosen for its E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) alignment. It is a universally recognized and recommended procedure by regulatory bodies for establishing the true equilibrium solubility of a compound[11][13]. The extended incubation period ensures that the system reaches a true thermodynamic equilibrium, avoiding the pitfalls of kinetic solubility assays which can overestimate solubility by generating supersaturated solutions[11].

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

6-Ethylpyrimidine-2,4-diamine (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 2 mL)

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 6-Ethylpyrimidine-2,4-diamine to a pre-weighed glass vial. The amount should be sufficient to ensure that solid material remains at the end of the experiment (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[11][14]. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for the first experiment to confirm that the measured concentration does not change, thereby verifying equilibrium has been achieved[11].

-

Phase Separation: After incubation, remove the vials and let them stand briefly to allow for gross sedimentation. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Filtration: Use a syringe to draw the suspension and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured solubility.

-

-

Sample Collection & Dilution: Carefully pipette a known volume of the clear supernatant from the centrifuged vial or the filtrate. Immediately dilute this aliquot with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, as detailed in the next section.

-

Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying solubility due to its high specificity, sensitivity, and accuracy[15][16]. A well-developed HPLC method ensures that you are measuring only the analyte of interest, separate from any potential impurities or degradants[17].

HPLC Method Development Workflow

Caption: Workflow for HPLC Method Development and Quantification.

Protocol for Creating a Calibration Curve

A self-validating protocol requires quantification against a reliable standard curve.

-

Stock Solution Preparation: Accurately weigh a known amount of 6-Ethylpyrimidine-2,4-diamine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).

-

Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of your diluted solubility samples[18].

-

HPLC Analysis: Inject each standard onto the HPLC system in triplicate to establish reproducibility.

-

Calibration Curve Construction: Plot the average peak area obtained from the HPLC detector against the known concentration of each standard.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are critical. An R² value > 0.995 is required to demonstrate linearity and ensure the trustworthiness of the quantification.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of 6-Ethylpyrimidine-2,4-diamine at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.4) | Polar Protic | Experimental Value | Calculated Value |

| 0.1 M HCl (pH 1) | Polar Protic (Aqueous) | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

Conclusion

While published data on the solubility of 6-Ethylpyrimidine-2,4-diamine is sparse, a robust scientific approach allows for a strong predictive assessment and a clear path to its empirical determination. The molecule's structure, characterized by a polar 2,4-diaminopyrimidine core and a small ethyl substituent, suggests moderate to high solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. Its basic nature dictates that aqueous solubility will be markedly enhanced under acidic conditions. By employing the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can confidently and accurately determine the thermodynamic solubility of this compound, generating the critical data needed to advance its application in pharmaceutical research and synthetic chemistry.

References

-

ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available from: [Link]

-

LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available from: [Link]

- Google Patents. US2416617A - Preparation of 2,4-diaminopyrimidines.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available from: [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

-

PubChem. 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

PubChem. 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Available from: [Link]

-

ResearchGate. In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer?. Available from: [Link]

-

PubMed. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]

-

ResearchGate. Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. Available from: [Link]

- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

-

ACS Publications. Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,4-DIAMINO-6-ETHOXYPYRIMIDINE | 116436-03-4 [chemicalbook.com]

- 6. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Chloro-2,4-diaminopyrimidine | 156-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 10. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

- 16. asianjpr.com [asianjpr.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Spectroscopic Characterization of 6-Ethylpyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of 6-Ethylpyrimidine-2,4-diamine.

Molecular Structure

Caption: Molecular structure of 6-Ethylpyrimidine-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, a detailed structural picture can be assembled.

Experimental Protocol: A General Approach

A general protocol for acquiring NMR spectra of a pyrimidine derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Ethylpyrimidine-2,4-diamine is based on the analysis of chemical shift trends in similar pyrimidine derivatives.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (pyrimidine ring) | ~ 5.5 - 6.0 | Singlet | - | 1H |

| NH₂ (at C2 and C4) | ~ 4.5 - 6.5 | Broad Singlet | - | 4H |

| -CH₂- (ethyl group) | ~ 2.3 - 2.8 | Quartet | ~ 7.5 | 2H |

| -CH₃ (ethyl group) | ~ 1.0 - 1.3 | Triplet | ~ 7.5 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The pyrimidine ring proton at the C5 position is expected to appear as a singlet in the range of δ 5.5-6.0 ppm. The electron-donating amino groups at positions 2 and 4 shield this proton, causing it to resonate at a relatively upfield position compared to unsubstituted pyrimidine (δ ~7.3-9.2 ppm).[2]

-

Amino Protons: The protons of the two amino groups are expected to appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atoms. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

-

Aliphatic Region: The ethyl group at the C6 position will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons are adjacent to the aromatic ring and will therefore be deshielded, appearing further downfield than the methyl protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from established substituent effects on the pyrimidine ring.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 160 - 165 |

| C4 | ~ 160 - 165 |

| C6 | ~ 155 - 160 |

| C5 | ~ 90 - 95 |

| -CH₂- (ethyl group) | ~ 25 - 30 |

| -CH₃ (ethyl group) | ~ 12 - 17 |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrimidine Ring Carbons: The carbons bearing the amino groups (C2 and C4) and the ethyl group (C6) are expected to be significantly deshielded and appear in the downfield region of the spectrum. The C5 carbon, flanked by two carbon atoms, is expected to be the most shielded of the ring carbons.

-

Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic range.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: A General Approach

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

-

Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data

The predicted IR absorption frequencies are based on the characteristic vibrational modes of aminopyrimidines and alkyl-substituted aromatic compounds.[5]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (amino groups) | 3500 - 3300 | Strong, often two bands |

| C-H Stretching (aliphatic) | 3000 - 2850 | Medium |

| C=N and C=C Stretching (ring) | 1650 - 1550 | Strong to Medium |

| N-H Bending (amino groups) | 1640 - 1560 | Medium |

| C-H Bending (aliphatic) | 1470 - 1370 | Medium |

| C-N Stretching | 1350 - 1250 | Medium to Strong |

Interpretation of the IR Spectrum:

-

N-H Vibrations: The most prominent features in the IR spectrum are expected to be the N-H stretching vibrations of the two primary amino groups, appearing as strong, sharp bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration will likely appear in the 1640-1560 cm⁻¹ region.

-

C-H Vibrations: The C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups are expected in the 1470-1370 cm⁻¹ region.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of absorptions in the 1650-1550 cm⁻¹ region.

-

C-N Vibrations: The C-N stretching vibrations are expected in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: A General Approach

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

The molecular formula of 6-Ethylpyrimidine-2,4-diamine is C₆H₁₀N₄, with a monoisotopic mass of 138.0905 g/mol .

-

Molecular Ion (M⁺): Under EI conditions, a prominent molecular ion peak is expected at m/z = 138. Due to the "nitrogen rule," an even molecular weight is consistent with an even number of nitrogen atoms.

-

Major Fragmentation Pathways: The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents from the ring.

Caption: Predicted major fragmentation pathways for 6-Ethylpyrimidine-2,4-diamine.

Interpretation of the Mass Spectrum:

-

Loss of a Methyl Radical: A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) via benzylic cleavage, which would result in a fragment ion at m/z = 123.

-

Loss of an Amino Radical: The loss of an amino radical (•NH₂) from the molecular ion could lead to a fragment at m/z = 122.

-

Loss of an Ethyl Radical: Cleavage of the bond between the pyrimidine ring and the ethyl group would result in the loss of an ethyl radical (•C₂H₅), giving a fragment ion at m/z = 109.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 6-Ethylpyrimidine-2,4-diamine based on fundamental principles and data from analogous compounds. The presented NMR, IR, and Mass Spectrometry data, along with their interpretations, serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related pyrimidine derivatives. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Creaser, C. S., Krokos, F., O'Neill, K. E., Smith, M. J. C., & McDowell, P. G. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra? Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]

-

Allen, F., Gre-́goire, S., & Wishart, D. S. (2021). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 11(9), 617. [Link]

-

Dr. Aman Bajpai. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret [Video]. YouTube. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-